Cas no 486-25-9 (9-Fluorenone)
9-Fluorenone Chemical and Physical Properties
Names and Identifiers
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- 9-Fluorenone
- 9H-FLUOREN-9-ONE
- AURORA KA-7498
- FLUOREN-9-ONE
- FLUORENONE
- FLUORENONE(9-)
- 9H-fluorene-9-one
- 9-oxofluorene
- Diphenyleneketone
- 9-Fluoreneone
- 9-FLUORENONE PESTANAL, 250 MG
- 9-oxofluorine
- fluorene ketone
- 9-FLUOROENONE
- Dluoren-9-one
- Diphenylene ketone
- AZ9T83S2AQ
- YLQWCDOCJODRMT-UHFFFAOYSA-N
- C13H8O
- bmse000521
- 9Fl;
- DSSTox_RID_83382
- DSSTox_CID_29263
- DSSTox_GSID_49307
- KSC236C8H
- WLN: L B656 HVJ
- NSC5181
- HMS1783A
-
- MDL: MFCD00001141
- Inchi: 1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
- InChI Key: YLQWCDOCJODRMT-UHFFFAOYSA-N
- SMILES: O=C1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C21
- BRN: 1636531
Computed Properties
- Exact Mass: 180.05800
- Monoisotopic Mass: 180.057515
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Yellow crystals
- Density: 0,9 g/cm3
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 342°C(lit.)
- Flash Point: Fahrenheit: 325.4 ° f < br / > Celsius: 163 ° C < br / >
- Refractive Index: 1.6309 (estimate)
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 17.07000
- LogP: 2.89800
- Solubility: Insoluble in water
9-Fluorenone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319-H411
- Warning Statement: P264-P273-P280-P337+P313-P391-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- RTECS:LL8925000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:4.1
- Packing Group:II; III
- Risk Phrases:R36/37/38
- Packing Group:II; III
- Hazard Level:4.1
9-Fluorenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
9-Fluorenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F109047-500g |
9-Fluorenone |
486-25-9 | 99% | 500g |
¥264.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F109047-2.5kg |
9-Fluorenone |
486-25-9 | 99% | 2.5kg |
¥1067.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F109047-250g |
9-Fluorenone |
486-25-9 | 99% | 250g |
¥154.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F109047-25g |
9-Fluorenone |
486-25-9 | 99% | 25g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F109047-100g |
9-Fluorenone |
486-25-9 | 99% | 100g |
¥87.90 | 2023-09-03 | |
| AstaTech | CX1121-5/G |
9-FLUORENONE |
486-25-9 | 98% | 5g |
$16 | 2023-09-15 | |
| AstaTech | CX1121-25/G |
9-FLUORENONE |
486-25-9 | 98% | 25g |
$19 | 2023-09-15 | |
| AstaTech | CX1121-100/G |
9-FLUORENONE |
486-25-9 | 98% | 100g |
$39 | 2023-09-15 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0720159451- 5g |
9-Fluorenone |
486-25-9 | 98%(GC) | 5g |
¥ 61.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0720159443- 25g |
9-Fluorenone |
486-25-9 | 98%(GC) | 25g |
¥ 108.2 | 2021-05-18 |
9-Fluorenone Production Method
Production Method 1
9-Fluorenone Raw materials
9-Fluorenone Preparation Products
9-Fluorenone Suppliers
9-Fluorenone Related Literature
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1. Synthesis and photophysical properties of 2,2′-bis(oligothiophene)-9,9′-bifluorenylidene derivativesTianzhi Yu,Weijia Guan,Xin Wang,Yuling Zhao,Qianguang Yang,Yanmei Li,Hui Zhang New J. Chem. 2018 42 2094
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Hang Gao,Shuxia Wang,Bingchao Qiang,Sixuan Wang,Huabei Zhang Med. Chem. Commun. 2019 10 2102
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Ismail Althagafi,Ranjay Shaw,Cheng-Run Tang,Rahul Panwar,Shally,Chanda Sinha,Amit Kumar,Yong-Tang Zheng,Ramendra Pratap Org. Biomol. Chem. 2018 16 7477
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Manasa A. Doddagaddavalli,Veerendra Kumar A. Kalalbandi,T. R. Ravi Naik,Shrinivas D. Joshi,Jaldappagari Seetharamappa New J. Chem. 2023 47 13581
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Tianzhi Yu,Tong Zhang,Xin Wang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang New J. Chem. 2019 43 4356
Additional information on 9-Fluorenone
Introduction to 9-Fluorenone (CAS No. 486-25-9)
9-Fluorenone, with the chemical formula C13H8O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a fluorene core with a ketone group at the 9-position, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its applications in medicinal chemistry, material science, and as a precursor in the development of advanced functional materials.
The CAS number 486-25-9 uniquely identifies 9-Fluorenone and distinguishes it from other isomers and analogs. This numbering system ensures precise chemical identification and facilitates accurate documentation in scientific literature and industrial applications. The structural uniqueness of 9-Fluorenone lies in its rigid fluorene backbone, which provides stability, while the ketone group introduces reactivity that can be exploited for further functionalization.
In recent years, 9-Fluorenone has been extensively studied for its potential in pharmaceutical applications. Its ability to undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, makes it a valuable building block for synthesizing complex molecules. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
One of the most intriguing aspects of 9-Fluorenone is its role in the synthesis of fluorescent dyes and probes. The fluorene moiety is known for its excellent photophysical properties, including high quantum yields and thermal stability. These characteristics make derivatives of 9-Fluorenone ideal candidates for use in fluorescence microscopy, bioimaging, and other diagnostic tools. Recent studies have demonstrated the effectiveness of fluorenone-based probes in detecting specific biological markers and tracking cellular processes.
The pharmaceutical industry has also leveraged 9-Fluorenone in the development of new drug candidates. Its structural framework allows for modifications that can enhance drug efficacy and reduce side effects. For instance, researchers have synthesized analogs of 9-Fluorenone that exhibit potent anti-inflammatory and analgesic properties. These findings highlight the compound's potential as a lead molecule in drug discovery programs.
Beyond pharmaceuticals, 9-Fluorenone finds applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The rigid structure of fluorene-based compounds contributes to their stability and performance in electronic devices. Researchers have incorporated derivatives of 9-Fluorenone into organic light-emitting materials, achieving improved brightness and energy efficiency.
The synthesis of 9-Fluorenone can be achieved through multiple pathways, each offering distinct advantages depending on the desired purity and scale of production. Common methods include the oxidation of fluorenol or the Friedel-Crafts acylation of fluorene. Advances in synthetic chemistry have enabled more efficient and sustainable routes to produce this compound, aligning with global efforts to minimize environmental impact.
In conclusion, 9-Fluorenone (CAS No. 486-25-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties make it indispensable in pharmaceutical research, bioimaging technologies, and advanced materials development. As scientific understanding progresses, the potential uses for 9-Fluorenone are likely to expand further, solidifying its importance as a key intermediate in modern chemistry.
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